molecular formula C18H21FN6OS B2897109 4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941941-45-3

4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2897109
CAS No.: 941941-45-3
M. Wt: 388.47
InChI Key: XKXKXVMFYJVOEI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which have found extensive application in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps. The starting materials might include fluorobenzoyl chloride, pyrazolopyrimidine derivatives, and ethylamines.

  • Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

    • Step 1: : Condensation of a suitable β-keto ester with hydrazine to form a pyrazole intermediate.

    • Step 2: : Cyclization with formamide derivatives under acidic or basic conditions to achieve the pyrazolopyrimidine core.

  • Functionalization

    • Step 1: : Introduction of the methylthio group via nucleophilic substitution.

    • Step 2: : Attachment of the propylamino group through a reductive amination process.

    • Step 3: : Coupling of the pyrazolopyrimidine core with 4-fluorobenzoyl chloride using a base like triethylamine in a solvent such as dichloromethane.

Industrial Production Methods

The industrial-scale production of this compound may utilize continuous flow chemistry to improve yield and reduce production time. Optimized reaction conditions like precise temperature control, real-time monitoring, and automated reagent addition are essential for consistent results.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Typically with oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Often performed using hydrogenation catalysts such as palladium on carbon.

  • Substitution Reactions: : Fluorine can be substituted by nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Peroxides, catalysts under mild temperatures.

  • Reduction: : Hydrogen gas with metal catalysts.

  • Substitution: : Nucleophilic reagents in polar aprotic solvents.

Major Products Formed

Depending on the reagents and conditions, the major products can include:

  • Oxidized derivatives.

  • Reduced intermediates.

  • Substitution products with various functional groups.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of more complex molecules with potential biological activity.

Biology

Can be used to study its effects on cellular pathways due to its unique structure.

Medicine

Investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

Employed as a starting material for the production of specialized chemicals.

Mechanism of Action

4-Fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects primarily through interaction with specific molecular targets like enzymes or receptors. It may inhibit or modulate the activity of these targets by binding to their active sites or interacting with key signaling pathways. The methylthio and propylamino groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-chloro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Uniqueness

The unique combination of the fluoro, methylthio, and propylamino groups distinguishes it from other compounds in terms of reactivity and potential biological activity. Its structure allows for specific interactions that can be exploited in drug design and other applications.

List of Similar Compounds

  • 4-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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Properties

IUPAC Name

4-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6OS/c1-3-8-20-15-14-11-22-25(16(14)24-18(23-15)27-2)10-9-21-17(26)12-4-6-13(19)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXKXVMFYJVOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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